2-Mesyl-5-picoline

概要

説明

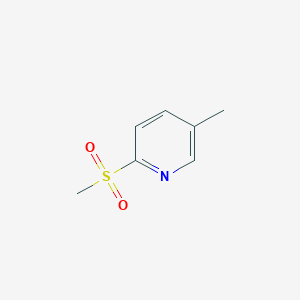

2-Mesyl-5-picoline is an organic compound characterized by a pyridine ring substituted with a methanesulfonyl group at the 2-position and a methyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-5-picoline typically involves the sulfonylation of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-Mesyl-5-picoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Synthetic Applications

2.1 Synthesis of Heterocycles

2-Mesyl-5-picoline serves as a precursor for synthesizing various heterocyclic compounds. Its mesylate functionality allows for nucleophilic substitution reactions, facilitating the formation of more complex structures. For instance, it can be used to synthesize pyridine derivatives through nucleophilic attack by amines or alcohols, which is essential in drug development and agrochemical formulations .

2.2 Flow Chemistry Techniques

Recent advancements in flow chemistry have demonstrated efficient methods for synthesizing 2-methylpyridines from this compound. By employing continuous flow setups with catalysts like Raney nickel, researchers have achieved high yields and regioselectivity in methylation reactions . This technique not only improves reaction times but also enhances safety and scalability compared to traditional batch processes.

Medicinal Chemistry Applications

3.1 Potential Drug Development

The structural attributes of this compound make it a candidate for developing novel pharmaceuticals. Its ability to form stable complexes with biological targets can lead to the design of drugs with improved efficacy and reduced side effects. For example, derivatives of 5-picoline have been investigated for their potential as anti-inflammatory agents due to their interaction with inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

3.2 Radiotracer Development

Research has explored the use of this compound derivatives as radiotracers for positron emission tomography (PET). These compounds can be labeled with fluorine-18, allowing for non-invasive imaging of biological processes in vivo. The ability to track metabolic pathways using these tracers could significantly advance our understanding of disease mechanisms and improve diagnostic capabilities .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Mesyl-5-picoline involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Methanesulfonyl chloride: A related compound with similar reactivity but different applications.

5-Methylpyridine: The parent compound without the sulfonyl group.

Methanesulfonic acid: Another sulfonyl-containing compound with distinct properties.

Uniqueness: 2-Mesyl-5-picoline is unique due to the combination of the methanesulfonyl and methyl groups on the pyridine ring, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.

生物活性

2-Mesyl-5-picoline is a derivative of picoline, a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methylsulfonyl (mesyl) group at the 2-position and a methyl group at the 5-position. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, influencing its activity against various cellular targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Recent research has indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably, it has shown IC50 values in the low micromolar range against human colon carcinoma cells. For instance, one study reported an IC50 value of approximately 1.5 µM against SW620 colon cancer cells, suggesting potent activity comparable to established chemotherapeutic agents .

The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the modulation of key signaling pathways, including those related to cell cycle regulation and survival .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Colon Cancer Cells : A study evaluated the effects of this compound on SW620 cells, demonstrating significant reductions in cell viability and alterations in apoptosis-related gene expression. The findings suggest that this compound could serve as a lead for developing novel anticancer therapies targeting colon cancer .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions, pointing to potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity : While primarily studied for its anticancer properties, preliminary data also suggest some antimicrobial activity against specific bacterial strains. However, further research is necessary to elucidate these effects comprehensively .

Data Tables

Below are summarized findings from various studies regarding the biological activities of this compound:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | SW620 (Colon Cancer) | 1.5 | Induction of apoptosis |

| Neuroprotection | Neuronal Cell Lines | N/A | Reduction of oxidative stress |

| Antimicrobial | E. coli | N/A | Moderate activity observed |

特性

IUPAC Name |

5-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-4-7(8-5-6)11(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSMDKCYNPJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634114 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182233-38-1 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。